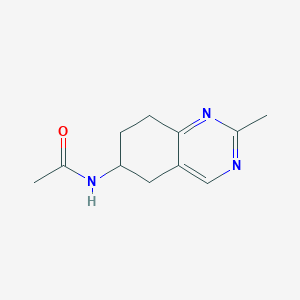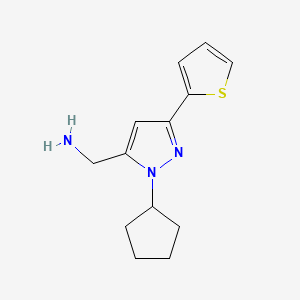
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine, often referred to as CPTP, is an organic compound that is used in a variety of scientific research applications. CPTP is a member of the pyrazole family of compounds, which are heterocyclic compounds that contain a five-membered ring of three carbon atoms and two nitrogen atoms. CPTP is a versatile compound with a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and drug development.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Pyrazole derivatives, including compounds similar to (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine, are synthesized using a regioselective procedure involving 1,3-dipolar cycloaddition reactions (Alizadeh, Moafi, & Zhu, 2015). This synthesis method emphasizes the ability to create a variety of pyrazole-based compounds with potential applications in various fields.
Enzyme Inhibitory Activity
- Thiophene-based pyrazole derivatives demonstrate notable in vitro enzyme inhibitory activities. Specifically, certain derivatives exhibit significant inhibition against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), suggesting potential therapeutic applications (Cetin, Türkan, Bursal, & Murahari, 2021).
Antidepressant Activity
- Some thiophene-pyrazole compounds, similar in structure to this compound, show promising antidepressant activities. These compounds' potential as antidepressants is indicated by their ability to reduce immobility time in animal models, hinting at therapeutic applications in mental health (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial Activity
- Pyrazole derivatives, including those with thiophene moieties, have demonstrated antimicrobial activities. This suggests their potential use in developing new antibacterial and antifungal agents (Rani & Mohamad, 2014).
Anti-Tumor Activities
- Research indicates that certain thiophene-pyrazole compounds exhibit anti-tumor activities. These findings suggest the potential use of such compounds in cancer treatment, opening avenues for further research and development (Gomha, Edrees, & Altalbawy, 2016).
Propriétés
IUPAC Name |
(2-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c14-9-11-8-12(13-6-3-7-17-13)15-16(11)10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVIDCJDTYIWEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1406563.png)
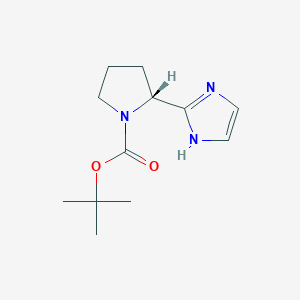
![Tert-butyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1406566.png)
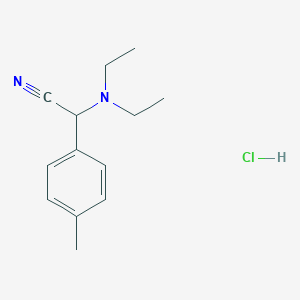
![2-(3-Chloro-4-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406569.png)

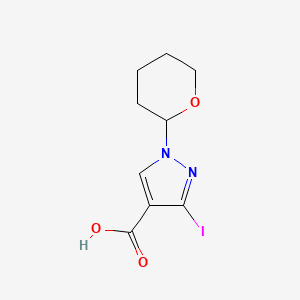
![[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol](/img/structure/B1406573.png)
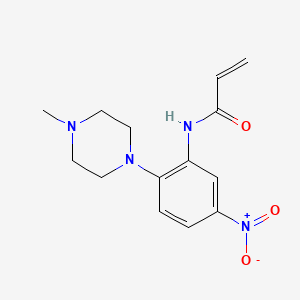
![3-[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1406577.png)


